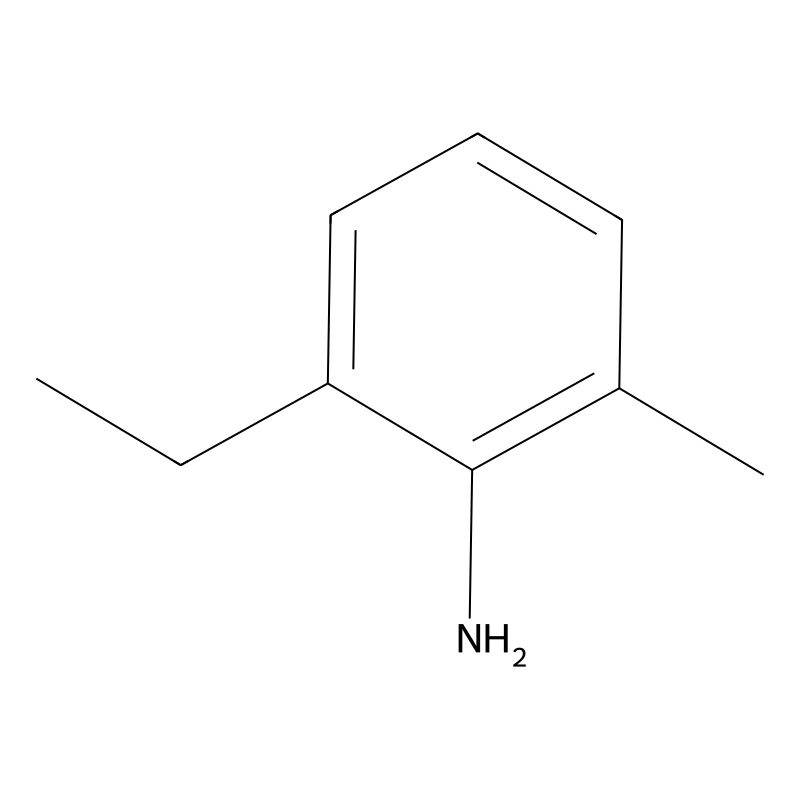

2-Ethyl-6-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry

Application: 2-Ethyl-6-methylaniline is used as a metabolite of certain herbicides, including metolachlor, diuron, and monuron Its degradation was assessed in laboratory experiments on microbiologically active and sterilized soils

Organic Synthesis

Application: 2-Ethyl-6-methylaniline has been used in the preparation of racemic esters of N-(2-ethyl-6-methylphenyl)alanine (NEMPA)

Herbicide Manufacturing

Dye Manufacturing

Medicine Manufacturing

Application: 2-Ethyl-6-methylaniline is used as a raw material for the synthesis of certain medicines.

Pigments and Optical Brighteners

2-Ethyl-6-methylaniline is an organic compound belonging to the class of aromatic amines, specifically a substituted aniline. Its molecular formula is with a molecular weight of approximately 135.2 g/mol. The compound features a benzene ring with two substituents: an ethyl group at the second position and a methyl group at the sixth position. It is characterized by its clear liquid form and pungent odor, being less dense than water and insoluble in it .

As a metabolite of herbicides, 2-Ethyl-6-methylaniline likely doesn't have a specific mechanism of action in biological systems. Its impact might be related to its contribution to the overall herbicidal effect of the parent compound it originates from.

- Toxicity: Data on specific toxicity of 2-Ethyl-6-methylaniline is limited. However, aromatic amines can have a range of toxicological effects, so it's advisable to handle it with caution using appropriate personal protective equipment.

- Flammability: Information on flammability is not available, but organic compounds with similar structures tend to be flammable.

- Reactivity: The amine group can react with acids and certain oxidizing agents.

- Neutralization Reactions: It can neutralize acids in exothermic reactions, resulting in the formation of salts and water .

- Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution, where electrophiles can attack the aromatic ring, leading to various substituted products.

- Oxidation Reactions: It may be oxidized to form corresponding nitro compounds or other derivatives depending on the oxidizing agent used.

The compound is known to react violently with strong oxidizing agents and can form explosive mixtures with air when heated .

Research indicates that 2-Ethyl-6-methylaniline has potential biological activity, particularly in terms of toxicity. It can lead to the formation of methemoglobin upon absorption, which may cause cyanosis due to reduced oxygen transport in the blood. The onset of symptoms can be delayed by several hours . Additionally, it has been classified as an acute toxic substance with aquatic chronic toxicity, indicating potential environmental hazards .

The synthesis of 2-Ethyl-6-methylaniline can be achieved through several methods:

- Ortho-Alkylation: A notable method involves the ortho-selective alkylation of o-toluidine (2-methyl aniline) with ethene using triethyl aluminum as a catalyst under high temperature (250-350 °C) and pressure (3.8-5.6 MPa). This method allows for repeated use of the catalyst, minimizing waste production .

- Reduction Reactions: It can also be synthesized by reducing corresponding nitro compounds or other precursors through catalytic hydrogenation or chemical reduction methods.

2-Ethyl-6-methylaniline finds applications in various fields:

- Dyes and Pigments: It is used as an intermediate in the production of dyes and pigments due to its ability to undergo further chemical transformations.

- Pharmaceuticals: The compound serves as a building block in the synthesis of various pharmaceutical agents.

- Chemical Manufacturing: It is utilized in the manufacture of agrochemicals and other specialty chemicals.

Interaction studies involving 2-Ethyl-6-methylaniline have highlighted its incompatibility with certain substances:

- Incompatibilities: The compound may react adversely with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .

- Toxicological Studies: Investigations into its toxicological profile reveal that exposure can lead to severe eye irritation and respiratory issues upon inhalation or skin contact .

Several compounds share structural similarities with 2-Ethyl-6-methylaniline. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-6-ethylaniline | Similar structure but different substituent positions; used in dye manufacturing. | |

| 3-Ethyl-4-methylaniline | Different substitution pattern; exhibits different reactivity profiles. | |

| 4-Ethyl-2-methylaniline | Variation in substitution leading to distinct chemical properties. |

Uniqueness

The uniqueness of 2-Ethyl-6-methylaniline lies in its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity compared to similar compounds. Its applications in dye synthesis and potential toxicity profile further distinguish it from other aromatic amines.

Physical Description

Liquid

XLogP3

Boiling Point

231.0 °C

Flash Point

Density

Melting Point

-33.0 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (81.39%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H331 (16.88%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (79.65%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (81.39%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Benzenamine, 2-ethyl-6-methyl-: ACTIVE